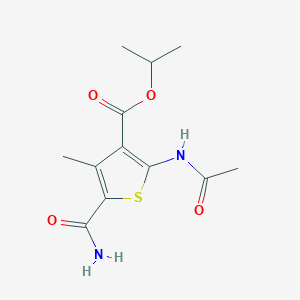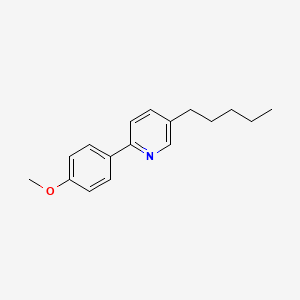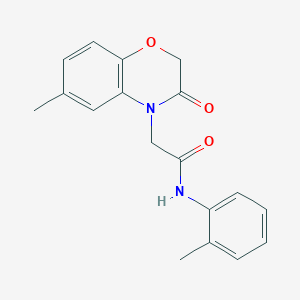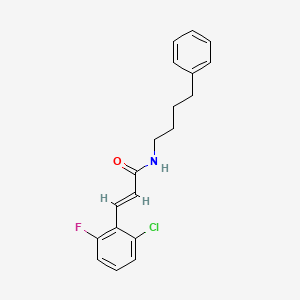
isopropyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate
Descripción general
Descripción
Isopropyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate, also known as IPTC, is a chemical compound commonly used in scientific research. IPTC is a derivative of the antibiotic thiostrepton and has been found to have various biological activities. In
Mecanismo De Acción
The mechanism of action of isopropyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit bacterial ribosome function, which is essential for protein synthesis. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including:
1. Inhibition of Protein Synthesis: this compound inhibits bacterial ribosome function, which is essential for protein synthesis.
2. Induction of Apoptosis: this compound induces apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
3. Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
4. Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, which is involved in various diseases, including cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate has several advantages and limitations for lab experiments. Advantages include:
1. Potent Antibiotic and Antimicrobial Activity: this compound has potent antibacterial and antifungal activity against various pathogens, making it a useful tool for studying bacterial and fungal infections.
2. Inhibition of Cancer Cell Growth: this compound inhibits the growth and proliferation of cancer cells, making it a useful tool for studying cancer biology and developing cancer therapies.
3. Anti-inflammatory and Antioxidant Activity: this compound has anti-inflammatory and antioxidant activity, making it a useful tool for studying inflammation and oxidative stress.
Limitations include:
1. Limited Solubility: this compound has limited solubility in water and organic solvents, making it difficult to use in some experiments.
2. Toxicity: this compound has been found to be toxic to some cell types at high concentrations, which may limit its use in some experiments.
3. Lack of Specificity: this compound has been found to have off-target effects, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on isopropyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate, including:
1. Mechanistic Studies: Further studies are needed to fully understand the mechanism of action of this compound, including its effects on various signaling pathways and enzymes.
2. Drug Development: this compound has potential as a drug candidate for the treatment of bacterial infections, cancer, and other diseases. Further studies are needed to develop this compound-based drugs with improved efficacy and safety.
3. Combination Therapy: this compound may have synergistic effects when combined with other drugs or therapies. Further studies are needed to explore the potential of this compound in combination therapy.
4. Target Identification: Further studies are needed to identify the targets of this compound, which may help to improve its specificity and reduce off-target effects.
Conclusion:
This compound is a chemical compound commonly used in scientific research due to its various biological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to the development of new drugs and therapies for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Isopropyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate has been used in various scientific research studies, including:
1. Antibiotic and Antimicrobial Activity: this compound has been found to have potent antibacterial and antifungal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
2. Cancer Research: this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
3. Anti-inflammatory Activity: this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
4. Antioxidant Activity: this compound has been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
propan-2-yl 2-acetamido-5-carbamoyl-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-5(2)18-12(17)8-6(3)9(10(13)16)19-11(8)14-7(4)15/h5H,1-4H3,(H2,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXUEZDHVZYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4744717.png)

![2-oxo-2-(1-piperidinyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4744722.png)
![8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4744725.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate](/img/structure/B4744728.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4744746.png)

![4-cyclopropyl-6-(difluoromethyl)-3-[(2,3-dimethoxybenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4744758.png)
![7-benzyl-2-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4744767.png)
![3-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4744773.png)
![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4744781.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide](/img/structure/B4744783.png)

